5-methyl-3,4-dinitro-1H-pyrazole
Description
Properties
IUPAC Name |
5-methyl-3,4-dinitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFLJXPRZLOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitrate derivatives.
Reduction: Formation of 5-methyl-3,4-diamino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-methyl-3,4-dinitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of energetic materials and explosives due to its high energy content.
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dinitro-1H-pyrazole involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-methyl-3,4-dinitro-1H-pyrazole with key analogues, focusing on substituents, synthesis, applications, and physicochemical properties:
Key Comparative Insights:
Substituent Effects on Stability and Reactivity :
- The methyl group in 5-methyl-3,4-dinitro-1H-pyrazole may enhance thermal stability compared to 3,4-dinitro-1H-pyrazole, which lacks stabilizing alkyl groups. However, the compound’s discontinued commercial status implies unresolved challenges, possibly related to nitro group sensitivity or crystallization issues.
- In contrast, 3,4-dinitro-1H-pyrazole forms stable crystalline solvates (e.g., with benzene) and is explicitly studied for detonation performance due to its high nitrogen/oxygen content .
Biological Activity vs. Energetic Applications :
- Diaryl-substituted analogues (e.g., 5-methyl-3,4-diaryl-1H-pyrazoles) are optimized for pharmaceutical applications, particularly as COX-2 inhibitors, with in vitro evaluations demonstrating selective enzyme inhibition .
- Nitro-substituted derivatives prioritize energetic properties. For example, polynitropyrazoles like 3,4-dinitro-1H-pyrazole are classified as high-energy density materials (HEDMs) due to favorable detonation velocities and pressures .
Synthetic Accessibility :
- The [3+2] cycloaddition route for diarylpyrazoles enables regioselective synthesis of complex derivatives , whereas nitro-substituted pyrazoles often require direct nitration, which can be hazardous and low-yielding .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-3,4-dinitro-1H-pyrazole?
Methodological Answer:
The synthesis typically involves nitration of a pre-functionalized pyrazole precursor. For example, controlled nitration of 5-methyl-1H-pyrazole using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0–5°C) minimizes side reactions like over-nitration or ring degradation . Key steps include:
- Precursor preparation : Starting with 5-methyl-1H-pyrazole, ensure regioselective nitration by steric and electronic directing effects.
- Reagent ratios : Use a 2:1 molar ratio of HNO₃/H₂SO₄ to favor dinitration at the 3- and 4-positions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Basic: What crystallographic techniques are most effective for resolving the structure of 5-methyl-3,4-dinitro-1H-pyrazole?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical considerations include:
- Crystal growth : Slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals.
- Data collection : Use a Rigaku R-AXIS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to reduce thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
Key metrics : Final R-factors < 0.06 (R₁) and wR₂ < 0.12 indicate high precision. Planarity deviations in the pyrazole ring (< 0.01 Å) confirm minimal distortion .
Advanced: How can thermal stability and decomposition kinetics of 5-methyl-3,4-dinitro-1H-pyrazole be analyzed for energetic material applications?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition onset temperatures (~200–250°C) .
- Differential scanning calorimetry (DSC) : Identify exothermic peaks correlating with nitro group decomposition.
- Kinetic modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data. For 3,4-dinitro analogs, Eₐ values range 120–150 kJ/mol, indicating moderate thermal stability .
Safety note : Perform analyses in small quantities (< 5 mg) due to explosive potential.
Advanced: What computational strategies are used to predict the electronic structure and reactivity of 5-methyl-3,4-dinitro-1H-pyrazole?
Methodological Answer:
- Density Functional Theory (DFT) : Use the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential (ESP) maps. These reveal electron-deficient regions at nitro groups, guiding reactivity predictions .
- Detonation properties : Apply the Kamlet-Jacobs equations to estimate detonation velocity (D ~ 7800 m/s) and pressure (P ~ 25 GPa) based on molecular density (1.70 g/cm³) and heat of formation (ΔHf ~ +200 kJ/mol) .
Validation : Cross-check computational results with experimental SC-XRD and IR data to refine models .
Advanced: How can researchers resolve contradictions in reported detonation properties of nitro-substituted pyrazoles?
Methodological Answer:
Discrepancies often arise from differing synthesis conditions or characterization methods. To address:
- Standardize testing : Use identical protocols (e.g., UN gap test for sensitivity, CHEETAH for detonation simulations) .
- Comparative studies : Analyze 5-methyl-3,4-dinitro-1H-pyrazole alongside analogs (e.g., 1,4-dinitro isomers) to isolate substituent effects .
- Collaborative validation : Share samples between labs to eliminate batch-specific impurities as a variable.
Advanced: What strategies enable regioselective functionalization of 5-methyl-3,4-dinitro-1H-pyrazole?
Methodological Answer:
- Nucleophilic aromatic substitution : Replace nitro groups with amines or thiols under high-temperature (80–100°C) conditions in DMF. For example, reaction with ethylenediamine yields bis-amino derivatives .
- Protection/deprotection : Temporarily protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group to direct electrophiles to specific positions.
- Catalysis : Use Cu(I) catalysts for Ullmann-type coupling to introduce aryl groups at the 1-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
